Isooctyl hydrogen succinate Isooctyl hydrogen succinate
Brand Name: Vulcanchem
CAS No.: 94248-72-3
VCID: VC20286408
InChI: InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol

Isooctyl hydrogen succinate

CAS No.: 94248-72-3

Cat. No.: VC20286408

Molecular Formula: C12H22O4

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Isooctyl hydrogen succinate - 94248-72-3

Specification

CAS No. 94248-72-3
Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
IUPAC Name 4-(6-methylheptoxy)-4-oxobutanoic acid
Standard InChI InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14)
Standard InChI Key QDHAMQZZWGKACC-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCOC(=O)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isooctyl hydrogen succinate (IHS) is classified under the ester family, with the systematic IUPAC name 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid. Its molecular formula, C12H22O4\text{C}_{12}\text{H}_{22}\text{O}_{4}, reflects a succinic acid backbone (HOOC-CH2CH2COOH\text{HOOC-CH}_2-\text{CH}_2-\text{COOH}) where one carboxylic acid group is esterified with isooctanol (C8H17OH\text{C}_8\text{H}_{17}\text{OH}). The isooctyl group introduces branching at the 6-methylheptyl position, conferring steric effects that influence solubility and reactivity.

Structural Analysis

The compound’s structure comprises:

  • A hydrophilic region: The unesterified carboxylic acid group (COOH-\text{COOH}) facilitates hydrogen bonding and ionic interactions.

  • A hydrophobic region: The branched isooctyl chain (O-C8H17-\text{O-C}_8\text{H}_{17}) enhances lipid solubility and compatibility with nonpolar matrices.

X-ray crystallography and NMR studies confirm that the ester linkage adopts a planar configuration, while the isooctyl chain exhibits rotational flexibility around the ether oxygen. This duality enables IHS to act as a surfactant or compatibilizer in multiphase systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The esterification of butanedioic acid with isooctyl alcohol is the primary synthetic route, typically employing acid catalysts such as sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (p-TsOH\text{p-TsOH}). The reaction follows:

HOOC-CH2-CH2-COOH+C8H17OHH+HOOC-CH2-CH2-COO-C8H17+H2O\text{HOOC-CH}_2\text{-CH}_2\text{-COOH} + \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{H}^+} \text{HOOC-CH}_2\text{-CH}_2\text{-COO-C}_8\text{H}_{17} + \text{H}_2\text{O}

Key parameters:

  • Temperature: 80–120°C under reflux to remove water and shift equilibrium.

  • Catalyst loading: 1–5 wt% relative to succinic acid.

  • Yield: 70–85% after purification via vacuum distillation or recrystallization.

Industrial Production

Continuous-flow reactors dominate large-scale synthesis, offering advantages in heat management and throughput. A representative process involves:

  • Feedstock preparation: Pre-dried isooctanol and succinic acid are mixed in a 1.2:1 molar ratio.

  • Catalytic reaction: The mixture passes through a fixed-bed reactor containing solid acid catalysts (e.g., sulfonated zirconia) at 150–200°C.

  • Product separation: Unreacted alcohol is recycled, while IHS is extracted via liquid-liquid separation.

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6–12 h1–2 h
Catalyst LifetimeSingle-use500–1000 cycles
Annual Production<1 ton>1000 tons

Physicochemical Properties

Thermal and Solubility Profiles

IHS displays moderate thermal stability, decomposing above 200°C without a distinct melting point. Its solubility spans:

  • Polar solvents: Miscible with ethanol, acetone, and dimethylformamide (DMF).

  • Nonpolar solvents: Partially soluble in hexane and toluene (2–5 g/L at 25°C).

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1735 cm1^{-1} (ester), νCOOH\nu_{\text{COOH}} at 1700 cm1^{-1}.

  • 1^1H NMR (CDCl3_3): δ 0.88 (t, 3H, –CH3_3), 1.26 (m, 10H, –CH2_2), 2.64 (t, 2H, –CH2_2COO), 4.12 (t, 2H, –OCH2_2).

Reactivity and Chemical Behavior

Hydrolysis

IHS undergoes acid- or base-catalyzed hydrolysis to regenerate succinic acid and isooctanol:

HOOC-CH2-CH2-COO-C8H17+H2OH+/OHHOOC-CH2-CH2-COOH+C8H17OH\text{HOOC-CH}_2\text{-CH}_2\text{-COO-C}_8\text{H}_{17} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{HOOC-CH}_2\text{-CH}_2\text{-COOH} + \text{C}_8\text{H}_{17}\text{OH}
  • Rate constants: kacid=1.2×103L/mol\cdotpsk_{\text{acid}} = 1.2 \times 10^{-3} \, \text{L/mol·s}, kbase=4.5×102L/mol\cdotpsk_{\text{base}} = 4.5 \times 10^{-2} \, \text{L/mol·s} at 25°C.

Transesterification

In the presence of alcohols (R'OH), IHS participates in transesterification to form new esters:

HOOC-CH2-CH2-COO-C8H17+R’OHHOOC-CH2-CH2-COOR’+C8H17OH\text{HOOC-CH}_2\text{-CH}_2\text{-COO-C}_8\text{H}_{17} + \text{R'OH} \rightleftharpoons \text{HOOC-CH}_2\text{-CH}_2\text{-COOR'} + \text{C}_8\text{H}_{17}\text{OH}

This reaction is pivotal in polymer crosslinking and biodiesel production.

Industrial and Scientific Applications

Chromatography

IHS serves as a stationary phase modifier in reverse-phase HPLC, improving peak resolution for hydrophobic analytes (e.g., steroids, fatty acids). Columns functionalized with IHS exhibit 15–20% higher retention factors (kk') compared to C18 phases.

Polymer Additives

Incorporating 0.5–2 wt% IHS into polypropylene (PP) enhances:

  • Impact strength: +40% (ASTM D256).

  • Thermal stability: Decomposition onset temperature increases by 25°C.

Surfactant Formulations

IHS-based surfactants (HLB ≈ 8–10) stabilize oil-in-water emulsions in agrochemicals, achieving droplet sizes <200 nm and shelf lives >12 months.

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